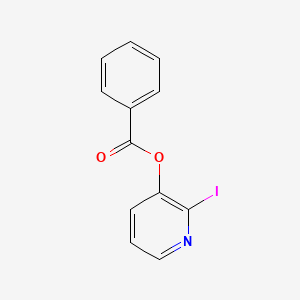

2-Iodopyridin-3-yl benzoate

CAS No.: 245039-51-4

Cat. No.: VC8093236

Molecular Formula: C12H8INO2

Molecular Weight: 325.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 245039-51-4 |

|---|---|

| Molecular Formula | C12H8INO2 |

| Molecular Weight | 325.1 g/mol |

| IUPAC Name | (2-iodopyridin-3-yl) benzoate |

| Standard InChI | InChI=1S/C12H8INO2/c13-11-10(7-4-8-14-11)16-12(15)9-5-2-1-3-6-9/h1-8H |

| Standard InChI Key | ZJTIOGJLRSERNL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I |

Introduction

Structural Characteristics

Molecular Composition

2-Iodopyridin-3-yl benzoate has the molecular formula C₁₂H₈INO₂, comprising:

-

A pyridine ring with iodine at position 2.

-

A benzoate ester group at position 3.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 325.10 g/mol | |

| Melting Point | 90–91°C | |

| Density | 1.8–2.1 g/cm³ (estimated) | |

| SMILES | O=C(OC1=CC=CN=C1I)C2=CC=CC=C2 |

The iodine atom enhances electrophilic substitution reactivity, while the benzoate group introduces steric bulk and influences solubility .

Synthesis and Manufacturing

Step 1: Iodination of Pyridine Derivatives

-

Substrate: 3-Hydroxypyridine or its brominated analogs.

-

Reagents: N-Iodosuccinimide (NIS) in acidic media (e.g., H₂SO₄/AcOH).

Step 2: Esterification with Benzoic Acid

-

Catalyst: Palladium(II) acetate or CuI.

-

Coupling Agents: Benzoyl chloride in presence of base (e.g., K₂CO₃).

Industrial-Scale Production

-

Continuous flow reactors optimize iodination and esterification.

-

Purification via column chromatography or recrystallization .

Chemical Properties and Reactivity

Spectroscopic Characterization

-

IR Spectroscopy:

-

NMR Spectroscopy (¹H and ¹³C):

Sonogashira Coupling

-

Reagents: Terminal alkynes, Pd(PPh₃)₄, CuI.

Suzuki-Miyaura Coupling

Hydrolysis

-

Conditions: NaOH/EtOH, reflux.

-

Product: 2-Iodopyridin-3-ol (precursor for further functionalization) .

Applications in Research and Industry

Pharmaceutical Intermediates

-

Antimicrobial Agents: Analogues show activity against Cryptococcus neoformans (MIC: 0.03–0.1 μM) .

-

Kinase Inhibitors: Structural motif in Nek2 inhibitors (IC₅₀: 0.2–0.8 μM) .

Materials Science

-

Ligands in Coordination Chemistry: Forms complexes with Cu(II) and U(IV) for catalytic studies .

-

Polymer Additives: Enhances thermal stability in polyesters .

| Hazard Code | Signal Word | Precautionary Measures |

|---|---|---|

| GHS05 | Danger | Corrosive (skin/eye damage) |

| GHS07 | Warning | Harmful if inhaled or ingested |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume